molecular formula C2H6ClN B1212225 2-Chloroethylamine CAS No. 689-98-5

2-Chloroethylamine

Cat. No. B1212225
CAS RN: 689-98-5
M. Wt: 79.53 g/mol
InChI Key: VKPPFDPXZWFDFA-UHFFFAOYSA-N
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Description

2-Chloroethylamine hydrochloride is used as an intermediate in active pharmaceutical ingredients and dyes. It is also used in organic synthesis. Further, it is employed as a derivatizing reagent for amino acids, dipeptides, and nucleotides .


Synthesis Analysis

The synthesis of 2-chloroethylamine hydrochloride involves taking ethanolamine as a raw material, using organic acid as a catalyst, and using hydrogen chloride as a chlorination reagent to carry out a substitution reaction . This method has the advantages of easily available raw materials, quick reaction, high product yield, and high product purity .


Chemical Reactions Analysis

2-Chloroethylamine has been applied to CO2 capture. An aqueous solution of 2-chloroethylamine hydrochloride was treated with CO2 in the presence of an alkali, e.g., NaOH, under ambient conditions . The absorption was complete within 30 minutes, seemingly following first-order reaction kinetics .


Physical And Chemical Properties Analysis

2-Chloroethylamine hydrochloride appears as a beige powder . It has a melting point range of 140 - 150 °C . It is also hygroscopic and incompatible with strong oxidizing agents .

Scientific Research Applications

1. Chemical Synthesis

2. Pharmaceutical Research

In the pharmaceutical field, 2-chloroethylamine is a key component in the development of antitumor agents. It has been explored for its potential in cancer chemotherapy, particularly in relation to leukemia treatment (G. Reaman, 1998) Drug development and chemotherapy in acute lymphoblastic leukemia. Additionally, derivatives of 2-chloroethylamine have been synthesized and assessed for their antileukemic activity, showing promising results in vitro against various cancer cell lines (M. Siwy, D. Sęk, B. Kaczmarczyk, I. Jaroszewicz, A. Nasulewicz, M. Pełczyńska, Dmitry Nevozhay, A. Opolski, 2006) Synthesis and in vitro antileukemic activity of some new 1,3-(oxytetraethylenoxy)cyclotriphosphazene derivatives.

3. Environmental Applications

2-Chloroethylamine has been studied for environmental applications, such as carbon dioxide capture under ambient conditions. This novel system has shown high efficiency in capturing CO2, even from the atmosphere, providing a potential method for capturing CO2 from small or low-concentration emission sources (Junhua Wang, Xiqin Zhang, Yun Zhou, 2011) Carbon dioxide capture under ambient conditions using 2-chloroethylamine.

4. Material Science

In material science, 2-chloroethylamine hydrochloride has been used as a nitrogen precursor in the synthesis of nitrogen-doped graphene, a material developed for hydrogen storage applications. This material demonstrated a significant hydrogen storage capacity at room temperature (A. Ariharan, B. Viswanathan, V. Nandhakumar, 2017) Nitrogen Doped Graphene as Potential Material for Hydrogen Storage.

Safety And Hazards

2-Chloroethylamine is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6ClN/c3-1-2-4/h1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPPFDPXZWFDFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218977
Record name 2-Chloroethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

79.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethylamine

CAS RN

689-98-5
Record name 2-Chloroethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000689985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloroethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7YLY3O329
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,390
Citations
RK Singh, DN Prasad, TR Bhardwaj - Arabian Journal of Chemistry, 2015 - Elsevier
… In another route, nicotinoyl chloride was directly reacted with neutral base of bis(2-chloroethylamine) to obtain the title compound in 25% yield. The mp, IR and NMR spectra were same …
Number of citations: 14 www.sciencedirect.com
JPH Wijen, MJM Nivard, EW Vogel - Carcinogenesis, 2000 - academic.oup.com
… )-2-chloroethylamine and bis(methyl)-2-chloroethylamine. In concordance with our results they found that, on a molar basis, MEC was 471–686 times more effective at inducing SCEs. …
Number of citations: 22 academic.oup.com
H Imamura - Chemical and Pharmaceutical Bulletin, 1960 - jstage.jst.go.jp
Discussion Out of the N~ oxides here presented, Nos. 534, 183, and 366 showed a similar mode of activation curve as HN2_O, but Nos. 534 and 206 behaved differently. In these cases…
Number of citations: 16 www.jstage.jst.go.jp
R Narayan, CJ Chang - Journal of Labelled Compounds and …, 1982 - Wiley Online Library
… gas into a slurry of 2-chloroethylamine hydrochloride in dioxane at 65-70C followed by dropwise addition of the above solution to an ice cold aqueous solution of 2-chloroethylamine …
G Jaim-Etcheverry, L Mari - Trends in Pharmacological Sciences, 1983 - Elsevier
… the properties of N - (2 - chloroethyl) - N ethyl- 2 - bromobenzylamine (DSP4) while Arthur Cho's group at the UCLA School of Medicine, synthesized a related 2-chloroethylamine (2-…
Number of citations: 19 www.sciencedirect.com
J Zapata, J Temprado, L Mateo-Vivaracho… - … of pharmaceutical and …, 2011 - Elsevier
… This is for instance the case of 2-chloroethylamine, often used in the synthesis of many API containing amine functional groups. Residual amounts of 2-chloroethylamine can react and …
Number of citations: 7 www.sciencedirect.com
J Fraczyk, B Kolesinska, M Swiontek… - Anti-Cancer Agents …, 2016 - ingentaconnect.com
… 4) bearing one, two or three 2-chloroethylamine moieties had anti-proliferative activity … agents and alkylating propensity of 2-chloroethylamine moiety would improve the profile of …
Number of citations: 10 www.ingentaconnect.com
D Maliszewski, R Demirel, A Wróbel, M Baradyn… - Pharmaceuticals, 2023 - mdpi.com
The spectrum of biological properties of s-triazine derivatives is broad and includes anti-microbial, anti-cancer, and anti-neurodegenerative activities, among others. The s-triazine …
Number of citations: 1 www.mdpi.com
DAG Galton, LG Israels, JDN Nabarro… - British medical …, 1955 - ncbi.nlm.nih.gov
Results The results are summarized in Table I. By" benefit" we mean improvement of real value to the patient, so that as a result of treatment he can return to something approaching a …
Number of citations: 154 www.ncbi.nlm.nih.gov
TA Connors - Antineoplastic and Immunosuppressive Agents: Part II, 1975 - Springer
… Preliminary experiments in tumor-bearing animals, followed by cautious clinical trials, revealed that methyl-di-2-chloroethylamine had useful properties in the treatment of Hodgkin's …
Number of citations: 57 link.springer.com

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